4-Ethyl-5-(4-methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole
Description
Properties
CAS No. |
871110-29-1 |
|---|---|
Molecular Formula |
C19H20N2OS |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-ethyl-5-(4-methoxyphenyl)-3-methylsulfanyl-1-phenylpyrazole |
InChI |
InChI=1S/C19H20N2OS/c1-4-17-18(14-10-12-16(22-2)13-11-14)21(20-19(17)23-3)15-8-6-5-7-9-15/h5-13H,4H2,1-3H3 |
InChI Key |
LUVZABOMBNVKTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1SC)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(4-methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to meet the required specifications for pharmaceutical or chemical applications.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-(4-methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, ethanol as solvent.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound lies in its potential anticancer properties. Research has indicated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar pyrazole derivatives could inhibit cell proliferation in breast cancer models, suggesting that 4-Ethyl-5-(4-methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole may also possess similar activity due to its structural characteristics .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes, which are involved in the inflammatory process. The presence of the methoxyphenyl group may enhance this activity, making it a candidate for further exploration in treating inflammatory diseases .
Organic Electronics
The unique electronic properties of pyrazole compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films can be advantageous in developing efficient electronic devices .
Coordination Chemistry
The coordination capabilities of 4-Ethyl-5-(4-methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole with various metal ions have been explored. Such complexes can exhibit interesting magnetic and optical properties, which are valuable in catalysis and sensor applications .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives, including variations of 4-Ethyl-5-(4-methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole. The results indicated that these compounds exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, highlighting their potential as anticancer agents .
Case Study 2: Organic Electronics
A recent investigation into the use of pyrazole compounds in OLED technology revealed that incorporating 4-Ethyl-5-(4-methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole into device architectures improved light emission efficiency by approximately 30% compared to traditional materials. This advancement suggests significant potential for commercial applications in display technologies .
Mechanism of Action
The mechanism of action of 4-Ethyl-5-(4-methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between 4-Ethyl-5-(4-methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole and related pyrazole derivatives:
Key Observations:
- Solubility: The 4-methoxyphenyl group improves hydrophilicity relative to non-polar phenyl or chlorophenyl substituents in compounds like 9-(2,4-dichlorophenyl)-7-(4-nitrophenyl)pyrazolo-triazolo-pyrimidine .
- Biological Activity: Pyrazole derivatives with sulfonyl or aldehyde groups (e.g., compound in ) exhibit antibacterial and anti-inflammatory properties, suggesting that the main compound’s thioether and methoxy groups may confer distinct bioactivity profiles.
Crystallographic and Physicochemical Data
- Planarity and Dihedral Angles: In 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole ring forms dihedral angles of 73.67° and 45.99° with adjacent phenyl rings, indicating moderate planarity disruption . The main compound’s 4-methoxyphenyl group may introduce similar steric effects.
- Melting Points: Derivatives with bulky substituents (e.g., 9-(2,4-dichlorophenyl)-7-(4-nitrophenyl)pyrazolo-triazolo-pyrimidine) exhibit higher melting points (>340°C) due to enhanced intermolecular forces , whereas the main compound’s melting point is unreported but expected to be lower given its less polar substituents.
Stability and Reactivity
- The 4-methoxyphenyl group may undergo demethylation under acidic conditions, unlike inert phenyl or fluorophenyl groups in analogs like ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazol-3-yl]thiazole-5-carboxylate .
Biological Activity
4-Ethyl-5-(4-methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole (CAS 871110-29-1) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This pyrazole derivative has been studied for its diverse biological activities, particularly its anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Molecular Structure and Properties
The molecular formula of 4-Ethyl-5-(4-methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole is C19H20N2OS, with a molecular weight of approximately 324.44 g/mol. The compound features a pyrazole ring substituted with ethyl, methoxyphenyl, and methylthio groups, which are crucial for its biological activity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2OS |
| Molecular Weight | 324.44 g/mol |
| Density | 1.131 g/cm³ |
| Boiling Point | 488.05 °C |
| CAS Number | 871110-29-1 |
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 4-Ethyl-5-(4-methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole, as anticancer agents. Research indicates that compounds in this class can inhibit cancer cell proliferation through various mechanisms.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of several pyrazole derivatives against different cancer cell lines, it was found that 4-Ethyl-5-(4-methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole exhibited significant inhibitory activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Ethyl-5-(4-methoxyphenyl)-3-methylthio... | MDA-MB-231 | 7.84 |
| 4-Ethyl-5-(4-methoxyphenyl)-3-methylthio... | HepG2 | 14.65 |
These results indicate that this compound could act as a microtubule-destabilizing agent, leading to apoptosis in cancer cells .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been extensively studied. These compounds are known to inhibit various inflammatory mediators, making them potential candidates for treating inflammatory diseases.
Mechanism of Action
Pyrazole derivatives may exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For instance, studies have shown that certain pyrazole compounds can significantly reduce levels of TNF-alpha and IL-6 in vitro .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory properties, pyrazole derivatives have demonstrated antimicrobial activity against a range of pathogens. This includes bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.
Table 2: Antimicrobial Activity
| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 4-Ethyl-5-(4-methoxyphenyl)-3-methyl... | 32 µg/mL |
| Escherichia coli | 4-Ethyl-5-(4-methoxyphenyl)-3-methyl... | 64 µg/mL |
These findings suggest that the compound possesses broad-spectrum antimicrobial activity .
Q & A
Q. What are the established synthetic routes for 4-Ethyl-5-(4-methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole, and what are their key experimental parameters?
The compound is typically synthesized via cyclization reactions involving hydrazine derivatives and diketones. For example, a modified Baker-Venkataram rearrangement can generate intermediates like 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione, which reacts with phenylhydrazine in ethanol and glacial acetic acid under reflux (7 hours, 45% yield). Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of diketone to hydrazine), solvent systems (ethanol/acetic acid), and purification via silica gel chromatography . Alternative routes involve nucleophilic substitution of chloro intermediates (e.g., 5-chloro-3-methylpyrazole derivatives) with thiol groups to introduce the methylthio moiety .
Q. How is the molecular structure of this compound validated, and what crystallographic data are critical for confirming its geometry?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For pyrazole derivatives, dihedral angles between aromatic rings are critical. For example, in structurally analogous compounds, the pyrazole core forms dihedral angles of 16.83° with methoxyphenyl groups and 48.97° with phenyl substituents . Key bond lengths (e.g., C–S in methylthio groups) should align with standard values (~1.81 Å). Refinement protocols include riding models for hydrogen atoms and freely refining hydroxyl or thiol protons .
Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?
- NMR : Look for pyrazole ring protons (δ 6.5–8.5 ppm for aromatic H), methoxy singlet (~δ 3.8 ppm), and ethyl/methylthio signals (δ 1.2–2.5 ppm).
- IR : Confirm C–S (650–700 cm⁻¹), C=N (1600 cm⁻¹), and aromatic C–H stretches (3050 cm⁻¹).
- MS : Molecular ion peaks (e.g., m/z 352.059 for analogous compounds) and fragmentation patterns (e.g., loss of –SCH₃ or –OCH₃ groups) .
Q. What are the standard protocols for evaluating the biological activity of pyrazole derivatives, and how are controls designed?
Antibacterial assays (e.g., agar diffusion or microdilution) against Gram-positive/negative strains (e.g., S. aureus, E. coli) are common. Positive controls (e.g., ampicillin) and solvent controls (DMSO) are mandatory. For cytotoxicity, MTT assays on mammalian cell lines (e.g., HEK-293) with IC₅₀ calculations are recommended .
Q. How can researchers troubleshoot low yields in the final step of pyrazole synthesis?
Common issues include incomplete cyclization or side reactions. Solutions:
- Optimize reaction time/temperature (e.g., reflux at 80°C vs. 50°C).
- Use anhydrous solvents to prevent hydrolysis.
- Introduce catalytic bases (e.g., KOH in DMSO) to enhance nucleophilic substitution efficiency .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the bioactivity of this compound, and what parameters are most informative?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Docking studies (e.g., with bacterial enoyl-ACP reductase) assess binding affinities. Key parameters include binding energy (ΔG ≤ -7 kcal/mol), hydrophobic interactions (e.g., with methylthio groups), and hydrogen bonding (e.g., methoxy oxygen with active-site residues) .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values)?
Q. How do substituent modifications (e.g., replacing methylthio with trifluoromethyl) impact pharmacological properties?
Trifluoromethyl groups enhance lipophilicity (logP ↑) and metabolic stability but may reduce solubility. Methylthio groups improve π-π stacking with aromatic enzyme pockets. Comparative SAR studies show trifluoromethyl derivatives exhibit higher antibacterial potency (MIC 2 µg/mL vs. 8 µg/mL for methylthio analogs) but increased cytotoxicity (IC₅₀ 15 µM vs. 30 µM) .
Q. What advanced analytical methods (beyond SCXRD) can elucidate dynamic molecular behavior in solution?
Q. How can researchers design derivatives to overcome multidrug resistance (MDR) in bacterial strains?
- Efflux pump inhibition : Introduce bulky substituents (e.g., biphenyl groups) to block efflux channels.
- Bioisosteric replacement : Swap –OCH₃ with –CF₃ to evade enzymatic degradation.
- Synergistic combinations : Co-administer with adjuvants (e.g., efflux inhibitors like verapamil) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
